

Technical Guide: Physicochemical Properties of 4,5-Difluoro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,5-Difluoro-2-ethoxyphenylboronic acid
Cat. No.:	B1355234

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of **4,5-Difluoro-2-ethoxyphenylboronic acid**. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where a thorough understanding of a compound's physicochemical characteristics is paramount for its application in synthesis and screening.

Core Physical Properties

4,5-Difluoro-2-ethoxyphenylboronic acid is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity, making it an attractive building block in medicinal chemistry.^{[1][2][3]}

The physical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other values are based on computational predictions and should be considered as such.

Property	Value	Source
Molecular Formula	<chem>C8H9BF2O3</chem>	-
Molecular Weight	201.96 g/mol	-
CAS Number	870778-87-3	-
Physical Form	Solid	-
Predicted Boiling Point	313.2 ± 52.0 °C	[4]
Predicted Density	1.29 ± 0.1 g/cm³	[4]
Predicted pKa	7.69 ± 0.58	[4]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are provided below. These are generalized methods applicable to solid organic compounds like **4,5-Difluoro-2-ethoxyphenylboronic acid**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[\[5\]](#)[\[6\]](#) A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[\[5\]](#)

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **4,5-Difluoro-2-ethoxyphenylboronic acid** is finely powdered.[\[6\]](#)
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[\[5\]](#)[\[7\]](#)
- Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped up quickly to approximately 20°C below the expected melting point, and then the heating rate is slowed to about 2°C per minute.[\[5\]](#)

- Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its use in reactions, purification, and formulation.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.
- Sample Preparation: A small, accurately weighed amount of **4,5-Difluoro-2-ethoxyphenylboronic acid** (e.g., 1-5 mg) is placed into a series of test tubes.
- Solvent Addition: A measured volume of each solvent (e.g., 0.1 mL) is added to the respective test tubes.
- Observation: The tubes are agitated (e.g., vortexed) for a set period (e.g., 60 seconds) and then visually inspected for dissolution.[8] If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is considered insoluble.[8] For intermediate cases, it can be classified as partially soluble.
- Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solid can be measured using techniques like UV-Vis spectroscopy or HPLC.

[Click to download full resolution via product page](#)

Workflow for Qualitative Solubility Testing

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling

4,5-Difluoro-2-ethoxyphenylboronic acid.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[9][10]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
- Storage: Store in a tightly closed container in a cool, dry place.[9] For long-term storage, refrigeration at 2-8°C is often recommended.

Applications in Drug Discovery

Phenylboronic acids are crucial reagents in the synthesis of complex organic molecules. The presence of two fluorine atoms in **4,5-Difluoro-2-ethoxyphenylboronic acid** can confer desirable properties to the target molecules, such as enhanced metabolic stability and bioavailability.[1] These compounds are frequently employed in the construction of biaryl structures, which are common motifs in many drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]

- 4. 2,5-Difluoro-4-ethoxyphenylboronic acid CAS#: 1452575-83-5 [m.chemicalbook.com]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chm.uri.edu [chm.uri.edu]
- 8. chem.ws [chem.ws]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4,5-Difluoro-2-ethoxyphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355234#4-5-difluoro-2-ethoxyphenylboronic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com